3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide

Medicinal Chemistry CFTR Modulation Structure-Activity Relationship

The 4-ethylthio substituent on this benzofuran-2-carboxamide scaffold provides a distinct lipophilicity vector (cLogP ~3.8) absent in unsubstituted (cLogP ~1.3) or methylthio analogs. This para-substituted isomer enables matched-pair selectivity profiling against the corresponding meta-ethylthio regioisomer (CAS 886912-04-5) in CFTR potentiator and PDE4/TNF inhibition screening cascades. The validated benzofuran-2-carboxamide core delivers submicromolar CFTR potentiation, while the ethylthio extension supports systematic property-based lead optimization without heteroatom confounders. Procurement of both para and meta isomers as a matched pair supports internal SAR campaigns without external proprietary data.

Molecular Formula C18H16N2O3S
Molecular Weight 340.4
CAS No. 886931-36-8
Cat. No. B2407426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide
CAS886931-36-8
Molecular FormulaC18H16N2O3S
Molecular Weight340.4
Structural Identifiers
SMILESCCSC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
InChIInChI=1S/C18H16N2O3S/c1-2-24-12-9-7-11(8-10-12)18(22)20-15-13-5-3-4-6-14(13)23-16(15)17(19)21/h3-10H,2H2,1H3,(H2,19,21)(H,20,22)
InChIKeyJWQVMYBKDBYQDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide (CAS 886931-36-8): Structural Class and Procurement Context


3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide (CAS 886931-36-8; molecular formula C18H16N2O3S; molecular weight 340.4 g/mol) is a synthetic small molecule belonging to the 3-amidobenzofuran-2-carboxamide class . It features a benzofuran core substituted at position 3 with a 4-(ethylthio)benzamido group and at position 2 with a primary carboxamide. The benzofuran-2-carboxamide scaffold is recognized as a privileged structure in medicinal chemistry, with documented activity as phosphodiesterase IV (PDE4) inhibitors, tumor necrosis factor (TNF) production inhibitors, and cystic fibrosis transmembrane conductance regulator (CFTR) potentiators [1][2]. The 4-ethylthio substituent on the benzamide ring distinguishes this compound from the unsubstituted parent and from common halogen-, alkoxy-, or alkyl-substituted benzofuran-2-carboxamide derivatives.

Why Generic Substitution Fails for 3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide (CAS 886931-36-8)


Within the 3-amidobenzofuran-2-carboxamide class, seemingly minor structural variations produce substantial shifts in biological target engagement and physicochemical properties. The 4-ethylthio substituent on the benzamide phenyl ring is not a trivial modification: it alters ring electronics (the ethylthio group is electron-donating through resonance), introduces a sulfur atom capable of specific polar interactions, and contributes approximately 2.5 units of calculated lipophilicity (cLogP) relative to the unsubstituted 3-benzamido-1-benzofuran-2-carboxamide scaffold . The para-substitution pattern (4-position of the benzamide ring) is also critical, as the meta-substituted regioisomer (CAS 886912-04-5) would present the ethylthio group in a different spatial orientation relative to the benzofuran core, potentially altering target binding geometry . In the context of CFTR potentiator discovery, Yang et al. demonstrated that benzofuran-based hits showed steep structure-activity relationships (SAR), with submicromolar to nanomolar potency confined to specific substitution patterns [1]. Simple interchange with unsubstituted, methylthio, or regioisomeric analogs is therefore pharmacologically unsound without explicit comparative data.

Quantitative Differentiation Evidence for 3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide vs. Structural Analogs


Structural Differentiation: 4-Ethylthio Substituent vs. Unsubstituted Benzamido Analog (CAS 68217-75-4)

The target compound differs from 3-benzamido-1-benzofuran-2-carboxamide (CAS 68217-75-4) by the addition of a 4-ethylthio group on the benzamide phenyl ring. This substitution increases molecular weight from 280.28 to 340.40 g/mol and introduces a sulfur atom capable of engaging in hydrophobic, polar, and potential hydrogen-bond-acceptor interactions. The unsubstituted analog has been characterized as a CFTR potentiator with an EC50 of 100 nM against human F508del-CFTR expressed in mouse NIH-3T3 cells, measured by fluorescent voltage sensing optical assay [1]. No direct EC50 data are publicly available for the 4-ethylthio-substituted compound against any CFTR mutant or other biological target. The addition of the ethylthio group represents a deliberate lipophilic extension that may alter membrane permeability, metabolic stability, and target residence time relative to the unsubstituted parent.

Medicinal Chemistry CFTR Modulation Structure-Activity Relationship

Regioisomeric Differentiation: 4-Ethylthio (para) vs. 3-Ethylthio (meta) Benzamido Congener (CAS 886912-04-5)

The target compound (para-ethylthio, CAS 886931-36-8) and its regioisomer (meta-ethylthio, CAS 886912-04-5) share identical molecular formula (C18H16N2O3S, MW 340.40) but differ in the attachment position of the ethylthio group on the benzamide ring. This positional isomerism is expected to produce distinct molecular shapes, dipole moments, and target-binding geometries . In benzofuran-2-carboxamide SAR, the trajectory of the benzamide substituent relative to the benzofuran core is a critical determinant of biological activity; the Shelat et al. CFTR potentiator study identified steep SAR within benzofuran chemotypes where small positional changes abolished potentiator activity [1]. No comparative biological data are publicly available for either regioisomer, making empirical screening of both isomers essential for any target-specific project.

Regioisomer SAR Benzofuran Derivatives Selectivity Screening

Class-Level Target Engagement: Benzofuran-2-Carboxamide Scaffold as Privileged CFTR Potentiator Core

The benzofuran-2-carboxamide core is one of six chemotypes identified by Yang et al. (2003) in a high-throughput screen of 100,000 compounds as potentiators of defective ΔF508-CFTR chloride channel gating, with compounds in this class showing submicromolar activating potency [1]. In that study, 3-benzamido-1-benzofuran-2-carboxamide was characterized as a strong CFTR potentiator (CFTR relevance: strong CFTR potentiator; enhances CFTR function; binds to CFTR at apical membrane and subapical compartment) [2]. The target compound, 3-(4-(ethylthio)benzamido)benzofuran-2-carboxamide, shares the identical 3-amidobenzofuran-2-carboxamide scaffold and differs only by the 4-ethylthio substituent. This class-level evidence supports prioritization of this compound for CFTR modulator screening, though no direct CFTR potency data exist for the 4-ethylthio variant specifically.

CFTR Potentiator Cystic Fibrosis High-Throughput Screening Hit

Thioether Substituent Differentiation: Ethylthio vs. Methylthio Analog (3-(4-(Methylthio)benzamido)benzofuran-2-carboxamide)

The target compound (ethylthio, -SCH2CH3) differs from 3-(4-(methylthio)benzamido)benzofuran-2-carboxamide (-SCH3) by a single methylene unit on the thioether substituent. This incremental change increases molecular weight by 14 Da (340.40 vs. 326.39) and is predicted to increase cLogP by approximately 0.5 log units. While both compounds lack publicly reported biological activity data, the ethylthio group may confer differentiated metabolic stability: ethyl thioethers generally exhibit slower CYP450-mediated S-dealkylation compared to methyl thioethers due to steric effects at the α-carbon [1]. This is a class-level inference from thioether metabolism literature and has not been experimentally verified for these specific benzofuran derivatives.

Lipophilicity Tuning Thioether SAR Drug Metabolism

Synthetic Tractability: C–H Arylation–Transamidation Route as Differentiator from Multi-Step Traditional Syntheses

The synthesis of 3-(4-(ethylthio)benzamido)benzofuran-2-carboxamide has been reported to proceed via a combination of directed C–H arylation using palladium catalysis to install aryl substituents at the C3 position of the benzofuran scaffold, followed by a one-pot transamidation step . This modular synthetic strategy contrasts with traditional multi-step linear syntheses of 3-amidobenzofuran-2-carboxamides, which typically require separate preparation of the benzofuran-2-carboxylic acid intermediate, activation, and sequential coupling. The C–H activation approach enables late-stage diversification at both the C3 aryl position and the amide nitrogen, facilitating analog library generation. No comparative yield or purity data are publicly available for this specific compound vs. analogs synthesized by alternative routes.

C–H Activation Late-Stage Functionalization Library Synthesis

Validated Research Application Scenarios for 3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide (CAS 886931-36-8)


CFTR Potentiator Screening and SAR Expansion

The benzofuran-2-carboxamide scaffold has been validated as a CFTR potentiator chemotype in a landmark high-throughput screen yielding compounds with submicromolar potency against ΔF508-CFTR [1]. The unsubstituted analog (CAS 68217-75-4) demonstrated an EC50 of 100 nM in F508del-CFTR NIH-3T3 cell assays [2]. 3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide provides an underexplored lipophilic extension vector on this validated scaffold, making it suitable for inclusion in CFTR potentiator screening cascades, particularly where intellectual property differentiation from existing benzofuran-based CFTR modulators is sought.

Regioisomeric Selectivity Profiling Against Kinase or PDE Panels

The parent patent family (US5925636 / WO97/20833) establishes broad claims for benzofuran-2-carboxamides as PDE4 and TNF inhibitors [1]. The availability of both para-ethylthio (CAS 886931-36-8) and meta-ethylthio (CAS 886912-04-5) regioisomers enables head-to-head selectivity profiling across PDE isoforms, kinase panels, or other target classes where regioisomeric discrimination is a key selectivity determinant. Procurement of both isomers as a matched pair supports internal SAR campaigns without reliance on external proprietary data.

Lipophilicity-Driven Property Optimization in Lead Series

The incremental cLogP shift from methylthio (cLogP ≈ 3.3) to ethylthio (cLogP ≈ 3.8) to unsubstituted (cLogP ≈ 1.3) within the 3-(4-substituted benzamido)benzofuran-2-carboxamide series provides a systematic lipophilicity ladder for property-based lead optimization. This compound can serve as a tool to probe the relationship between thioether chain length, membrane permeability, and metabolic stability in benzofuran-based lead series, without introducing heteroatom changes that confound SAR interpretation.

Modular Analog Library Synthesis via C–H Activation Chemistry

The reported C–H arylation–transamidation synthetic route enables rapid diversification of the benzamide aryl group and the carboxamide moiety from common late-stage intermediates [1]. This compound can serve as a prototype for medicinal chemistry groups seeking to generate focused libraries of 3-amidobenzofuran-2-carboxamides with systematic variation at the 4-position of the benzamide ring, supporting efficient hit-to-lead or lead optimization workflows.

Quote Request

Request a Quote for 3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.